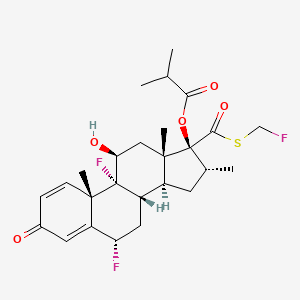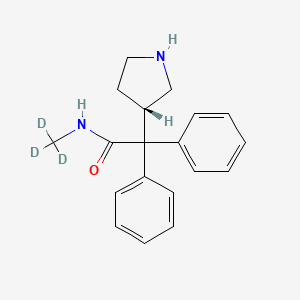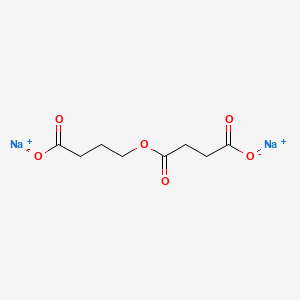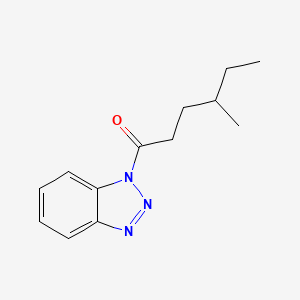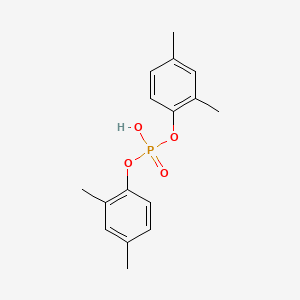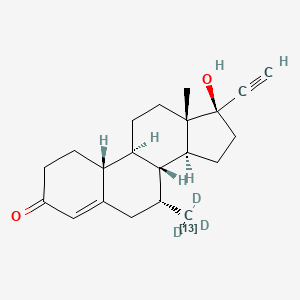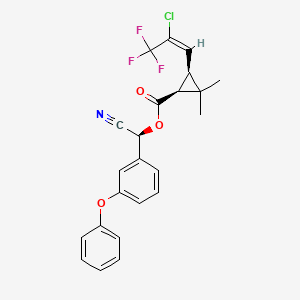
(1S)-cis-(E)-gamma-Cyhalothrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-cis-(E)-gamma-Cyhalothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture to control a variety of pests due to its high efficacy and relatively low toxicity to mammals. This compound is a stereoisomer of gamma-cyhalothrin, which enhances its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-cis-(E)-gamma-Cyhalothrin involves several steps, starting from the preparation of the key intermediate, cyhalothric acid. The process typically includes:
Esterification: Cyhalothric acid is esterified with an alcohol in the presence of a catalyst to form the ester intermediate.
Cyclization: The ester intermediate undergoes cyclization to form the core structure of this compound.
Isomerization: The final step involves the isomerization of the compound to obtain the desired (1S)-cis-(E) configuration.
Industrial Production Methods
Industrial production of this compound is carried out using large-scale chemical reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Batch Processing: The synthesis is typically performed in batch reactors to control reaction conditions precisely.
Purification: The crude product is purified using techniques such as crystallization and chromatography to remove impurities and obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-cis-(E)-gamma-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less active forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyhalothric acid derivatives, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(1S)-cis-(E)-gamma-Cyhalothrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of pyrethroids.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in developing new insecticidal formulations with improved safety profiles.
Industry: Utilized in the development of pest control products for agriculture and public health.
Mechanism of Action
The primary mechanism of action of (1S)-cis-(E)-gamma-Cyhalothrin involves the disruption of the nervous system of insects. It targets voltage-gated sodium channels, causing prolonged depolarization of nerve cells, leading to paralysis and death of the insect. This compound is highly selective for insect sodium channels, which contributes to its low toxicity in mammals.
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Deltamethrin: Known for its high potency and effectiveness against a broad spectrum of pests.
Cypermethrin: A commonly used pyrethroid with a similar mode of action.
Uniqueness
(1S)-cis-(E)-gamma-Cyhalothrin is unique due to its specific stereochemistry, which enhances its insecticidal activity and selectivity. Its (1S)-cis-(E) configuration provides higher efficacy compared to other isomers, making it a preferred choice in pest control applications.
Properties
Molecular Formula |
C23H19ClF3NO3 |
|---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12+/t17-,18-,20-/m1/s1 |
InChI Key |
ZXQYGBMAQZUVMI-VZGXFZGHSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(\C(F)(F)F)/Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


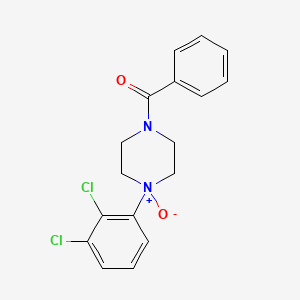
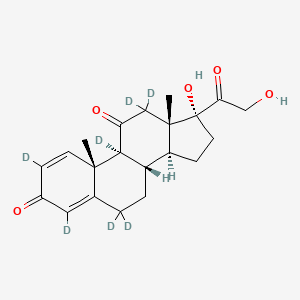
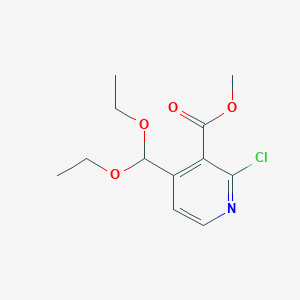
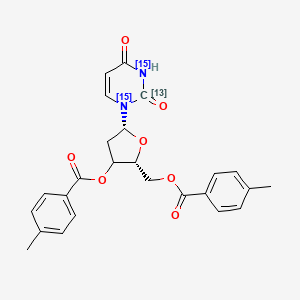
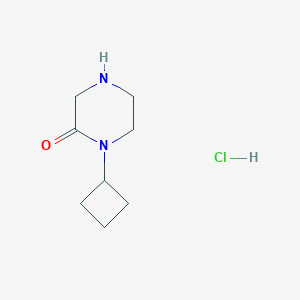
![2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea](/img/structure/B13847661.png)
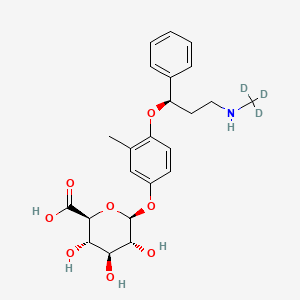
![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
